![molecular formula C9H8O2 B1345675 5-Vinylbenzo[d][1,3]dioxole CAS No. 7315-32-4](/img/structure/B1345675.png)
5-Vinylbenzo[d][1,3]dioxole
Overview
Description
5-Vinylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C₉H₈O₂. It is a derivative of benzo[d][1,3]dioxole, featuring a vinyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Vinylbenzo[d][1,3]dioxole typically involves the reaction of benzo[d][1,3]dioxole with a vinylating agent under specific conditions. One common method is the palladium-catalyzed vinylation of benzo[d][1,3]dioxole using vinyl halides or vinyl triflates as the vinylating agents. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Vinylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions
Major Products Formed
Oxidation: Formation of 5-formylbenzo[d][1,3]dioxole or 5-carboxybenzo[d][1,3]dioxole.
Reduction: Formation of 5-ethylbenzo[d][1,3]dioxole.
Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives
Scientific Research Applications
5-Vinylbenzo[d][1,3]dioxole is an organic compound with the molecular formula . It is a derivative of benzo[d][1,3]dioxole, with a vinyl group attached to the benzene ring.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of complex organic molecules and polymers.
- Biology It is investigated for its potential as an inhibitor of certain enzymes and biological pathways.
- Medicine It is explored for its potential therapeutic properties, including anti-cancer and anti-parasitic activities.
- Industry It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The vinyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide. This results in the formation of 5-formylbenzo[d][1,3]dioxole or 5-carboxybenzo[d][1,3]dioxole.
- Reduction The vinyl group can be reduced to an ethyl group. Hydrogenation using palladium on carbon as a catalyst is a typical method, resulting in the formation of 5-ethylbenzo[d][1,3]dioxole.
- Substitution Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Mechanism of Action
The mechanism of action of 5-Vinylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of parasite growth or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethylbenzo[d][1,3]dioxole
- 5-Formylbenzo[d][1,3]dioxole
- 5-Carboxybenzo[d][1,3]dioxole
- 3,4-Methylenedioxyphenylethene
- 3,4-Methylenedioxystyrene
Uniqueness
5-Vinylbenzo[d][1,3]dioxole is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs. This vinyl group allows for various chemical modifications and applications that are not possible with other similar compounds .
Biological Activity
5-Vinylbenzo[d][1,3]dioxole (chemical formula: C₉H₈O₂) is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a vinyl group attached to a benzo[d][1,3]dioxole moiety. Its structural formula can be represented as follows:
The compound has been characterized using various spectroscopic methods, including NMR and mass spectrometry, confirming its purity and structure .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro experiments demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study showed that at concentrations of 100 μM, this compound induced significant cell death in HCT116 colorectal cancer cells while having a lesser effect on EJ cells . This differential response suggests a potential for selective targeting of cancer cells.
The biological activity of this compound may be attributed to its interaction with cellular pathways involved in proliferation and apoptosis. Research indicates that it may function as an antagonist at certain dopamine receptors (D3R), influencing pathways related to addiction and reward systems . Additionally, its structural analogs have shown varying affinities for D2R and D3R, suggesting that modifications to the compound could enhance its selectivity and efficacy .
Study on Plant Growth Regulation
In agricultural research, derivatives of this compound have been investigated for their role as plant growth regulators. A recent study evaluated compounds based on this scaffold for their auxin receptor agonist activity in Arabidopsis thaliana and Oryza sativa. The findings indicated that certain derivatives promoted root growth significantly more than traditional auxins .
Compound | Root Growth Promotion (%) at 5 µM |
---|---|
K-10 | 41.8 |
HTS05309 | 14.6 |
NAA | -12.3 |
This table summarizes the comparative efficacy of different compounds in promoting root growth.
Pharmacological Implications
The implications of these findings suggest that this compound and its derivatives could be explored further in therapeutic contexts. Particularly in oncology and agriculture, the compound's ability to selectively target specific pathways could lead to novel treatment options or agricultural applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Vinylbenzo[d][1,3]dioxole, and how are intermediates characterized?
- Methodological Answer: The synthesis typically involves refluxing precursors (e.g., substituted benzo[d][1,3]dioxoles) with vinylating agents under controlled conditions. Key steps include purification via ethanol recrystallization and characterization using / NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. For example, derivatives of benzo[d][1,3]dioxole analogs are synthesized via POCl-mediated reactions, yielding 70–90% purity after recrystallization .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?
- Methodological Answer: NMR is critical for identifying vinyl proton signals (δ 5.0–6.5 ppm) and aromatic protons in the dioxole ring (δ 6.7–7.2 ppm). NMR confirms carbonyl/ether carbons (δ 100–150 ppm). High-resolution MS validates molecular formulas, while IR spectroscopy detects C-O-C stretches (~1250 cm) in the dioxole moiety .
Q. How should researchers handle reactive intermediates during synthesis to ensure safety and reproducibility?
- Methodological Answer: Use inert atmospheres (N/Ar) for moisture-sensitive steps, and employ fume hoods for volatile reagents (e.g., POCl). Safety protocols include PPE (gloves, goggles) and emergency neutralization plans for acidic byproducts. Storage should avoid heat sources to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to prevent dimerization during the synthesis of this compound derivatives?
- Methodological Answer: Dimerization risks arise from radical intermediates in vinylation. Strategies include:
- Using low-temperature reflux (<80°C) to suppress radical pathways.
- Incorporating radical inhibitors (e.g., BHT) or sterically bulky substituents to hinder intermolecular reactions.
- Monitoring reaction progress via TLC/HPLC to isolate products before side reactions dominate .
Q. What computational approaches predict the reactivity of this compound in Diels-Alder or [2+2] cycloadditions?
- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity. Solvent effects are incorporated via PCM models. For example, the vinyl group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic dienophiles in cycloadditions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in this compound derivatives?
- Methodological Answer:
Variation of Substituents: Introduce electron-donating/withdrawing groups (e.g., -NO, -OCH) at the benzo[d][1,3]dioxole 5-position to modulate electronic effects.
Bioassay Design: Use in vitro models (e.g., neuronal cell lines for anticonvulsant studies) with dose-response curves (IC/EC).
Data Analysis: Apply multivariate regression to correlate logP, steric parameters (Taft’s ), and bioactivity .
Q. What strategies resolve contradictions in spectral data when characterizing novel this compound analogs?
- Methodological Answer:
- Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Isotopic Labeling: Use -labeled precursors to track carbon connectivity.
- X-ray Crystallography: Resolve ambiguous structures via single-crystal diffraction, particularly for stereoisomers .
Q. Methodological Resources
Properties
IUPAC Name |
5-ethenyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h2-5H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAVZAMMNJMAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223407 | |
Record name | 1,3-Benzodioxole, 5-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7315-32-4 | |
Record name | 1,3-Benzodioxole, 5-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007315324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole, 5-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Vinyl-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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